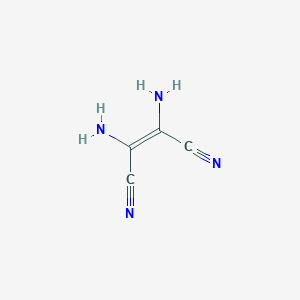
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-pyridinylmethylene)hydrazinecarbothioamide derivatives involves chemical methods that allow for the formation of these compounds with specific configurations and properties. These compounds can act as ligands forming coordination compounds with metals such as copper and nickel, which have shown potential in inhibiting the growth of certain cancer cells (Pakhontsu et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds has been explored through methods like single-crystal X-ray diffraction, showing that they can form stable structures with metal ions. The compounds often exhibit planar geometries, which is crucial for their ability to act as bridging ligands in coordination complexes (Jayakumar et al., 2011).
Chemical Reactions and Properties
These derivatives undergo various chemical reactions forming coordination compounds with different metals. The reactivity and the types of compounds formed depend significantly on the metal ions and the conditions under which the reactions occur. The compounds have been shown to inhibit in vitro growth of myeloid human leukemia HL-60 cancer cells, indicating potential therapeutic properties (Pakhontsu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, have been extensively studied. These properties are crucial for understanding the conditions under which these compounds can be utilized in practical applications. For instance, solubility studies help in understanding the bioavailability and material processing aspects (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(4-pyridinylmethylene)hydrazinecarbothioamide derivatives include their ability to act as ligands in coordination chemistry, forming complexes with various metals. These complexes have been studied for their electrochemical properties, indicating potential for applications in electronic devices and sensors (Ehsani et al., 2019).
Applications De Recherche Scientifique
Coordination Chemistry and Materials Science
Hydrazinecarbothioamide derivatives have been explored for their ability to form coordination compounds with metals such as copper and nickel. These compounds act as bridging ligands, forming complexes that exhibit inhibition against the growth of human leukemia cancer cells at specific concentrations, highlighting their potential in medicinal chemistry and oncology research (Pakhontsu et al., 2014). Moreover, these coordination compounds have been studied for their structural characteristics and potential applications in creating materials with unique properties (Alonso et al., 2001).
Biological Investigations
The biological activity of hydrazinecarbothioamide compounds has been a subject of interest, particularly in antimicrobial and antifungal research. Some derivatives have demonstrated significant antifungal activities and antioxidant properties, suggesting their utility in the development of new therapeutic agents (Al-Amiery et al., 2012). These findings open up possibilities for their use in treating fungal infections and as potential antioxidant agents.
Drug Discovery and Molecular Docking Studies
Molecular docking studies have shown that certain hydrazinecarbothioamide derivatives exhibit potent anti-tubercular activity, comparable to reference drugs like Rifampicin and Isoniazid. This highlights their potential as novel therapeutic agents against tuberculosis, a global health concern (Ambhore et al., 2019). Furthermore, the synthesis and structural characterization of these compounds provide insights into their chemical properties, laying the groundwork for future drug development.
Synthesis and Characterization
The synthesis and characterization of hydrazinecarbothioamide derivatives have been extensively studied, offering insights into their chemical structure and properties. These studies have led to the development of compounds with potential applications in various fields, including chemistry and materials science (Bermejo et al., 2001).
Propriétés
IUPAC Name |
[(E)-pyridin-4-ylmethylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSJJDIDTYFLFC-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- | |
CAS RN |
1200-00-6 |
Source


|
| Record name | 4-Formylpyridine thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinaldehyde thiosemicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)











